molecular formula C11H14 B12791532 Tricyclo(3.2.1.02,4)oct-6-ene, 8-(1-methylethylidene)-, endo- CAS No. 33701-58-5

Tricyclo(3.2.1.02,4)oct-6-ene, 8-(1-methylethylidene)-, endo-

Cat. No.: B12791532
CAS No.: 33701-58-5
M. Wt: 146.23 g/mol
InChI Key: PJNTWHFGDZQPOJ-UHFFFAOYSA-N
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Description

Tricyclo(3.2.1.02,4)oct-6-ene, 8-(1-methylethylidene)-, endo- is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its rigid framework and the presence of multiple ring systems, which contribute to its distinct chemical properties and reactivity. The compound’s structure includes a tricyclo[3.2.1.02,4]octane core with an 8-(1-methylethylidene) substituent in the endo configuration, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo(3.2.1.02,4)oct-6-ene, 8-(1-methylethylidene)-, endo- typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.

    Diels-Alder Reaction: This step involves the reaction of a suitable diene with a dienophile under controlled conditions to form the tricyclic structure.

    Isomerization: The resulting product may undergo isomerization to achieve the desired endo configuration.

    Functional Group Modification: Introduction of the 8-(1-methylethylidene) group can be achieved through various alkylation or substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products. Purification steps such as distillation or chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Tricyclo(3.2.1.02,4)oct-6-ene, 8-(1-methylethylidene)-, endo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, altering the compound’s structure.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule, modifying its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in the formation of alkanes.

Scientific Research Applications

Chemistry

In chemistry, Tricyclo(3.2.1.02,4)oct-6-ene, 8-(1-methylethylidene)-, endo- is used as a model compound to study reaction mechanisms and stereochemistry. Its rigid structure makes it ideal for investigating the effects of steric hindrance on chemical reactivity.

Biology

The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool in biochemical research. It can be used to study enzyme-substrate interactions and the effects of molecular rigidity on biological activity.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The rigid tricyclic core can serve as a scaffold for designing drugs with specific biological targets.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its unique structure imparts desirable mechanical and thermal properties to the resulting materials.

Mechanism of Action

The mechanism by which Tricyclo(3.2.1.02,4)oct-6-ene, 8-(1-methylethylidene)-, endo- exerts its effects depends on its interaction with molecular targets. The compound’s rigid structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. The presence of the 8-(1-methylethylidene) group can enhance binding affinity and selectivity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo(3.2.1.02,4)octane: Lacks the 8-(1-methylethylidene) group, resulting in different chemical properties.

    Norbornene: A simpler bicyclic compound with similar reactivity but fewer ring systems.

    Adamantane: Another tricyclic compound with a different arrangement of carbon atoms.

Uniqueness

Tricyclo(3.2.1.02,4)oct-6-ene, 8-(1-methylethylidene)-, endo- is unique due to its specific tricyclic structure and the presence of the 8-(1-methylethylidene) group. This combination imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.

Properties

CAS No.

33701-58-5

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

8-propan-2-ylidenetricyclo[3.2.1.02,4]oct-6-ene

InChI

InChI=1S/C11H14/c1-6(2)11-7-3-4-8(11)10-5-9(7)10/h3-4,7-10H,5H2,1-2H3

InChI Key

PJNTWHFGDZQPOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C2C=CC1C3C2C3)C

Origin of Product

United States

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